6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile
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Overview
Description
6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile is a fluorinated organic compound used in various scientific and industrial applications. Its unique structure comprises a benzonitrile core attached to a fluoro and a trifluoromethylthio group, making it interesting for studies in material science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Nitrile Formation: - Begin with 6-fluorobenzonitrile as the starting material.
Step 2 Phenoxy Formation: - Introduce the phenoxy group through nucleophilic aromatic substitution.
Step 3 Trifluoromethylthio Group Introduction: - Use a trifluoromethylthio reagent under controlled conditions to attach the group.
Industrial Production Methods
Industrial methods might involve large-scale nitration, catalytic hydrogenation, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: - Undergoes oxidation to form various oxides and derivatives.
Reduction: - Can be reduced to simpler aromatic compounds.
Substitution: - The fluoro and trifluoromethylthio groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Lithium aluminium hydride, hydrogen gas with a metal catalyst
Substitution reagents: Alkyl halides, nucleophiles
Major Products Formed
Oxides, reduced aromatic compounds, and various substituted derivatives.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules and as a building block for creating novel compounds.
Biology
Its derivatives are studied for their biological activity, potential as enzyme inhibitors, and interaction with biomolecules.
Medicine
Investigated for its potential pharmaceutical properties, including anti-inflammatory and antimicrobial effects.
Industry
Utilized in the production of advanced materials, coatings, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The compound's effects stem from its ability to interact with molecular targets through various pathways:
Molecular Targets: : Enzymes, receptors, and other cellular proteins
Pathways Involved: : Signal transduction pathways, enzymatic inhibition, and cellular uptake mechanisms
Comparison with Similar Compounds
Comparison with Other Compounds
Compounds like 4-fluorobenzonitrile and 2,4-difluorophenoxybenzonitrile share structural similarities but differ in reactivity and applications.
List of Similar Compounds
4-Fluorobenzonitrile
2,4-Difluorophenoxybenzonitrile
6-Fluoro-2-methoxybenzonitrile
The uniqueness of 6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile lies in its trifluoromethylthio group, offering distinct chemical and physical properties compared to its peers.
Properties
IUPAC Name |
2-fluoro-6-[2-methyl-4-(trifluoromethylsulfanyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NOS/c1-9-7-10(22-15(17,18)19)5-6-13(9)21-14-4-2-3-12(16)11(14)8-20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZRAABTHPKQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)OC2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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